



Application Note: High-Accuracy Analysis of Tributyltin Benzoate Using Certified Reference Materials

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Compound of Interest		
Compound Name:	TributyItin benzoate	
Cat. No.:	B1317476	Get Quote

Introduction

Tributyltin (TBT) compounds, including **Tributyltin benzoate**, are organotin compounds that have been widely used as biocides in anti-fouling paints for ships, as wood preservatives, and as fungicides in agriculture.[1][2] Due to their high toxicity and persistence in the environment, TBT compounds are of significant regulatory concern.[3] Accurate and precise quantification of TBT in various matrices is crucial for environmental monitoring, food safety, and toxicological research. The use of Certified Reference Materials (CRMs) is an essential component of quality assurance and quality control (QA/QC) in analytical laboratories, ensuring the traceability and reliability of measurement results.

This application note provides a detailed protocol for the analysis of Tributyltin (as the TBT cation) in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates the use of CRMs for method validation and ongoing performance verification.

Analytical Approaches

The two primary instrumental techniques for the determination of organotin compounds are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with mass spectrometric detection.[2][4][5]



- Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for TBT analysis. Due to the low volatility of organotin compounds, a derivatization step is required to convert them into more volatile species suitable for GC analysis.[2]
 Ethylation using sodium tetraethylborate (NaBEt₄) is a common derivatization method.[2][6]
 Isotope dilution mass spectrometry (IDMS) using isotopically labeled internal standards is often employed to achieve high accuracy and precision.[7]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the
 advantage of analyzing TBT compounds without the need for derivatization, simplifying
 sample preparation and reducing analysis time.[4][5] LC-MS/MS provides excellent
 sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[4]

Certified Reference Materials

The use of CRMs is fundamental for method validation, including the assessment of accuracy, precision, and measurement uncertainty. Several CRMs are available for organotin analysis in different matrices.

Certified Reference Material	Matrix	Analyte	Certified Value (as Sn)
BCR-462	Coastal Sediment	Tributyltin (TBT)	54 ± 15 μg/kg[2]
ERM-CE477	Mussel Tissue	Tributyltin (TBT)	2.20 ± 0.19 mg/kg[2] [8]
PACS-2	Marine Sediment	Tributyltin (TBT)	890 ± 105 ng/g[7]
SOPH-1	Marine Sediment	Tributyltin (TBT)	174 ± 9 ng/g[9]
NMIJ CRM 7306-a	Marine Sediment	Tributyltin (TBT)	44 ± 3 μg/kg[10]

Experimental Protocols Sample Preparation: Extraction from Sediment

This protocol is adapted for the extraction of TBT from sediment samples.

Materials:



- Methanol (CH₃OH), analytical grade
- Acetic acid (CH₃COOH), analytical grade
- Toluene, analytical grade
- Deuterated TBT internal standard solution (e.g., TBT-d27)
- Centrifuge tubes (50 mL)
- Ultrasonic bath
- Centrifuge

Procedure:

- Weigh approximately 4 g of the sediment sample into a 50 mL centrifuge tube.
- Spike the sample with a known amount of deuterated TBT internal standard solution.
- Add 10 mL of a 50:50 (v/v) toluene-methanol mixture and 100 μL of concentrated hydrochloric acid (HCl).
- Place the tube in an ultrasonic bath and sonicate for 60 minutes.
- Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid and liquid phases.
- Carefully transfer the supernatant (extract) to a clean vial for further processing (derivatization for GC-MS or direct analysis by LC-MS/MS).

Derivatization for GC-MS Analysis

Materials:

- Sodium tetraethylborate (NaBEt₄), 2% (w/v) in ethanol (prepare fresh)
- Sodium acetate buffer (1 M, pH 5.0)
- Hexane, analytical grade



Vortex mixer

Procedure:

- Take a 1 mL aliquot of the sample extract.
- Add 1 mL of sodium acetate buffer.[6]
- Add 0.5 mL of the freshly prepared 2% NaBEt₄ solution.[7]
- Shake the mixture vigorously for 10 minutes to allow for the ethylation of TBT.[7]
- Add 1 mL of hexane and vortex for 1 minute to extract the derivatized (ethylated) TBT.
- Allow the phases to separate and carefully transfer the upper hexane layer to a GC vial for analysis.

Instrumental Analysis GC-MS Analysis

- · Gas Chromatograph: Agilent 6890N or equivalent
- Mass Spectrometer: Agilent 5973 Network MSD or equivalent[7]
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent[7]
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
- Inlet: Split/splitless injector
- Injection Volume: 1 μL
- Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- MSD Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV



Source Temperature: 230°C

Quadrupole Temperature: 150°C

Acquisition Mode: Selected Ion Monitoring (SIM)

LC-MS/MS Analysis

- · Liquid Chromatograph: Agilent 1200 series or equivalent
- Mass Spectrometer: AB SCIEX 4000 QTRAP® or equivalent[4]
- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μL
- MS/MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode[4]
 - Detection Mode: Multiple Reaction Monitoring (MRM)[4]

Quality Control and Data Analysis

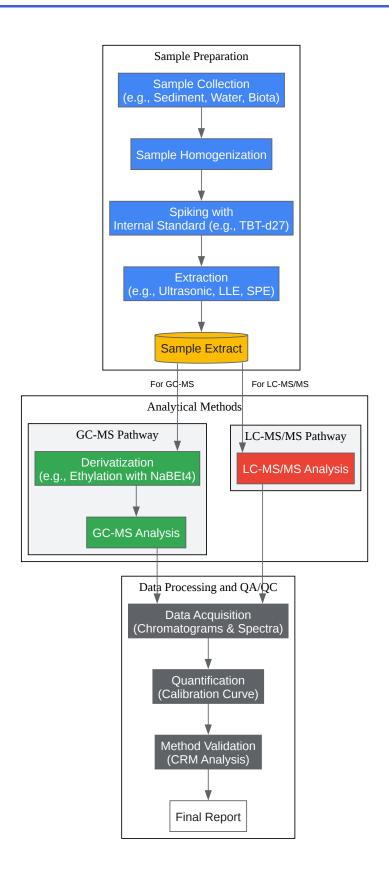
- Calibration: A multi-point calibration curve should be prepared using standard solutions of the target analyte and the internal standard.
- CRM Analysis: A CRM should be analyzed with each batch of samples to verify the accuracy and precision of the method. The measured value should fall within the certified range of the CRM.



• Quantification: The concentration of TBT in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow and Logical Relationships





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Caption: Workflow for the analysis of Tributyltin (TBT).



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